

# Technical Guide: Chemical Properties, Structure, and Analysis of Acetochlor OA

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## Compound of Interest

Compound Name: Acetochlor OA

CAS No.: 194992-44-4

Cat. No.: B071952

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## Executive Summary

Acetochlor Oxanilic Acid (**Acetochlor OA**) is a primary soil metabolite of the chloroacetanilide herbicide acetochlor. Unlike its parent compound, which is lipophilic and moderately persistent, **Acetochlor OA** is a highly polar, anionic species formed via microbial oxidation. Its enhanced water solubility drives its potential to leach into groundwater, making it a critical analyte in environmental safety monitoring. This guide provides a rigorous technical analysis of its molecular structure, formation pathways, physicochemical properties, and validated LC-MS/MS quantification protocols.

## Molecular Identity and Structure

**Acetochlor OA** represents a structural modification of the parent acetochlor molecule where the chloroacetyl moiety is oxidized to an oxanilic acid group. This transformation significantly alters the molecule's electronic and solubility profile.

## Chemical Nomenclature & Classification

- Common Name: **Acetochlor OA** (Acetochlor Oxanilic Acid)
- IUPAC Name: 2-[(2-ethyl-6-methylphenyl)(ethoxymethyl)amino]-2-oxoacetic acid
- CAS Number: 194992-44-4

- Chemical Family: Chloroacetanilide metabolite (Oxanilic acid derivative)

## Structural Analysis

The core structure retains the 2-ethyl-6-methylaniline aromatic ring and the ethoxymethyl side chain of the parent. The critical divergence lies in the N-acyl group:

- Parent (Acetochlor): Contains a 2-chloroacetyl group (-C(=O)CH<sub>2</sub>Cl).
- Metabolite (**Acetochlor OA**): Contains a 2-oxoacetic acid group (-C(=O)COOH).

This substitution introduces a carboxylic acid functionality, rendering the molecule susceptible to pH-dependent ionization (anionic at neutral pH).

Property	Data
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight	265.26 g/mol
Monoisotopic Mass	265.1314 Da
SMILES	CCOCCN(C(=O)C(O)=O)c1c(C)cccc1CC

## Physicochemical Properties

Understanding the physicochemical shift from acetochlor to **Acetochlor OA** is vital for predicting environmental fate and designing extraction protocols.

## Solubility and Polarity

- Water Solubility: High (>200 mg/L estimated). The presence of the carboxylic acid group drastically increases hydrophilicity compared to the parent (223 mg/L).
- Partition Coefficient (Log P): Significantly lower than acetochlor (Log P ~4.14). **Acetochlor OA** is expected to have a Log P < 1.0, indicating high mobility in aqueous soil phases.
- Acidity (pKa): The oxanilic acid moiety typically exhibits a pKa in the range of 3.0 – 4.0. In environmental waters (pH 6-8), it exists predominantly as the anionate (**Acetochlor OA<sup>-</sup>**).

## Stability Profile

- Hydrolytic Stability: Stable in aqueous solution under neutral conditions.
- Thermal Stability: Stable during standard LC-MS/MS ion source heating (< 500°C).
- Photostability: Susceptible to slow photodegradation in surface waters.

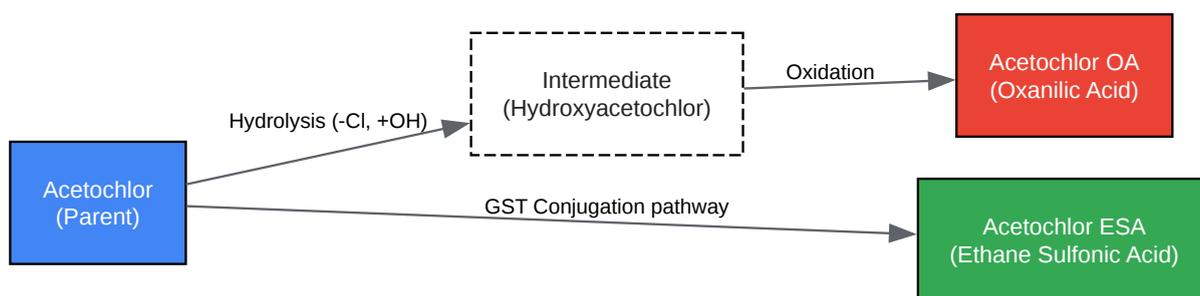
## Formation and Environmental Fate

**Acetochlor OA** is formed primarily through microbial degradation in aerobic soils.[1] It is often found alongside Acetochlor ESA (Ethane Sulfonic Acid), though via a distinct metabolic pathway.

## Metabolic Pathway

While ESA metabolites are formed via Glutathione S-Transferase (GST) mediated displacement of chlorine, OA metabolites typically arise from oxidative pathways or hydrolysis followed by oxidation.

Figure 1: Proposed Degradation Pathway The following diagram illustrates the divergence from the parent acetochlor to its primary metabolites.



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Caption: Divergent microbial degradation pathways of Acetochlor in soil yielding OA and ESA metabolites.[1][2][3]

## Analytical Methodologies (LC-MS/MS)

Detection of **Acetochlor OA** requires sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its polarity and non-volatility.

## Sample Preparation (Solid Phase Extraction)

Due to its high polarity, standard liquid-liquid extraction is inefficient. Solid Phase Extraction (SPE) using polymeric sorbents is the industry standard (e.g., EPA Method 535).

Protocol Overview:

- Conditioning: Methanol followed by Water.
- Loading: Acidified water sample (pH < 3) to ensure the analyte is in neutral (COOH) form for retention.
- Wash: Water/Methanol mix to remove salts.
- Elution: Methanol or Acetonitrile (sometimes with base to ionize and release).
- Reconstitution: Dissolve residue in mobile phase (e.g., 5 mM Ammonium Acetate).

## LC-MS/MS Parameters

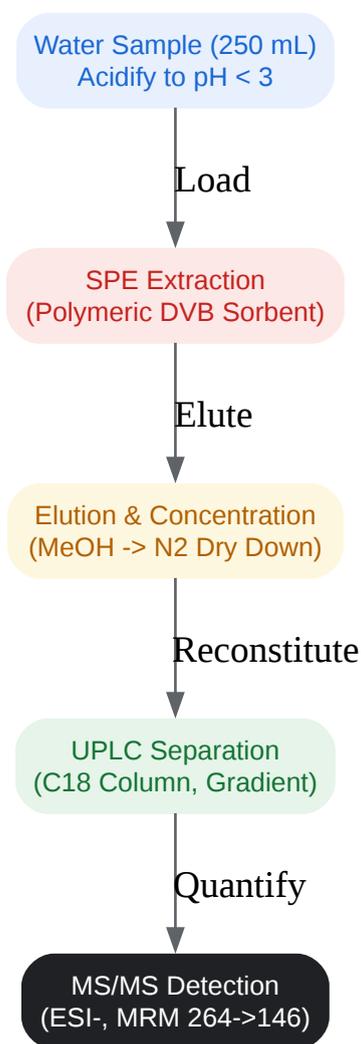
- Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid group deprotonates readily, forming  $[M-H]^-$ .
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).
- Mobile Phase:
  - A: 5 mM Ammonium Acetate in Water.[4]
  - B: Methanol or Acetonitrile.[3][5]

Table 1: Recommended MRM Transitions for **Acetochlor OA**

Analyte	Precursor Ion (m/z) [M-H] <sup>-</sup>	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Notes
Acetochlor OA	264.1	146.1	30	15	Quantifier (Common fragment)
264.1	162.1	30	20	Qualifier	
264.1	134.1	30	25	Qualifier	

Note: The product ion m/z 146 corresponds to the characteristic ethoxymethyl-ethyl-methyl-aniline fragment often observed in this class.

Figure 2: Analytical Workflow



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Caption: Optimized workflow for the extraction and quantification of **Acetochlor OA** from water matrices.

## Toxicological Context

**Acetochlor OA** is generally considered to have a lower toxicity profile than the parent acetochlor.

- Mechanism: It lacks the reactive chloroacetyl group responsible for protein alkylation and VLCFA inhibition in plants.

- Mammalian Toxicity: Studies indicate reduced acute toxicity.[6] However, regulatory bodies (e.g., EPA, Minnesota Dept of Health) monitor it due to potential chronic effects on thyroid hormones.
- Guidance Values: The Minnesota Department of Health (MDH) has established a health-based guidance value of 90 µg/L (ppb) for **Acetochlor OA** in drinking water, reflecting its lower risk compared to the parent.

## References

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